molecular formula C8H17NO B15307074 O-(5-cyclopropylpentyl)hydroxylamine

O-(5-cyclopropylpentyl)hydroxylamine

Cat. No.: B15307074
M. Wt: 143.23 g/mol
InChI Key: IXPBOIUMMANZIX-UHFFFAOYSA-N
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Description

O-(5-cyclopropylpentyl)hydroxylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a hydroxylamine functional group attached to a cyclopropylpentyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-cyclopropylpentyl)hydroxylamine can be achieved through various methods. One common approach involves the reaction of 5-cyclopropylpentyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

O-(5-cyclopropylpentyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(5-cyclopropylpentyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of N-heterocycles and other nitrogen-containing compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine intermediates.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(5-cyclopropylpentyl)hydroxylamine involves its ability to undergo various chemical transformations. The hydroxylamine group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate. Molecular targets and pathways include interactions with enzymes and other biomolecules, leading to the formation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)
  • 2,4-dinitrophenylhydroxylamine (DPH)

Uniqueness

O-(5-cyclopropylpentyl)hydroxylamine is unique due to its cyclopropylpentyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate for the synthesis of specialized compounds that may not be easily accessible through other hydroxylamine derivatives.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

O-(5-cyclopropylpentyl)hydroxylamine

InChI

InChI=1S/C8H17NO/c9-10-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2

InChI Key

IXPBOIUMMANZIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCON

Origin of Product

United States

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